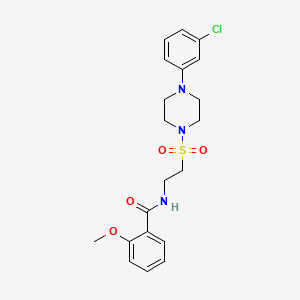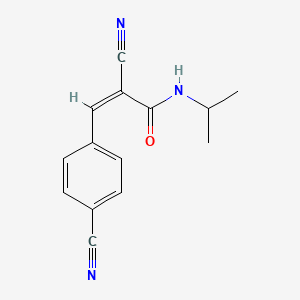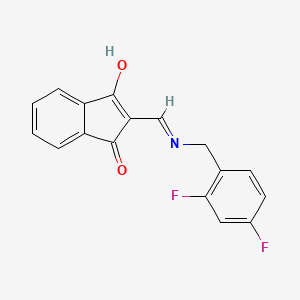![molecular formula C17H15NO2S2 B2469594 1-(3-[(1,3-benzothiazol-2-ylsulfanyl)méthyl]-4-méthoxyphényl)éthan-1-one CAS No. 346642-22-6](/img/structure/B2469594.png)
1-(3-[(1,3-benzothiazol-2-ylsulfanyl)méthyl]-4-méthoxyphényl)éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is a chemical compound . It is a derivative of benzothiazole, a bicyclic compound consisting of a benzene ring fused to a thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The molecular structure of “1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone” is based on structures generated from substance identification information from all ECHA databases .Chemical Reactions Analysis
Benzothiazole derivatives have been shown to exhibit a variety of chemical reactions. For example, an iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp 2)-H functionalization and C-S bond formation .Applications De Recherche Scientifique
Activité antituberculeuse
1-(3-[(1,3-benzothiazol-2-ylsulfanyl)méthyl]-4-méthoxyphényl)éthan-1-one : a été étudié pour son potentiel antituberculeux. Des chercheurs ont synthétisé des dérivés de benzothiazole et évalué leur activité inhibitrice contre Mycobacterium tuberculosis (M. tuberculosis). Ces composés présentent une puissance d'inhibition prometteuse, ce qui en fait des candidats potentiels pour lutter contre la tuberculose .
Propriétés antibactériennes
Le composé a également été étudié pour ses effets antibactériens. Une modélisation rigoureuse de la relation quantitative structure-activité (QSAR) a révélé que des dérivés spécifiques présentent une forte activité antibactérienne. Notamment, les composés 12b, 12e, 12f, 12o et 12p ont démontré une puissance significative contre les souches bactériennes .
Évaluation anticonvulsivante
Dans le domaine de la recherche neurologique, des scientifiques ont exploré les propriétés anticonvulsivantes de ce composé. Des études computationnelles et des évaluations in vitro ont mis en lumière son potentiel en tant qu'agent antiépileptique .
Développement de glycohybrides
Des chercheurs ont mis à profit l'expertise de This compound dans le développement de glycohybrides. Ces molécules hybrides, inspirées de produits naturels, sont prometteuses pour diverses applications, notamment la découverte de médicaments et l'amélioration de la bioactivité .
Études d'amarrage moléculaire
Des relations structure-activité (SAR) et des études d'amarrage moléculaire ont été menées pour comprendre l'interaction de ce composé avec les protéines cibles. Plus précisément, des investigations contre la protéine DprE1 ont visé à identifier des inhibiteurs puissants à l'activité antituberculeuse accrue .
Voies de synthèse
Diverses voies de synthèse ont été utilisées pour créer des dérivés de benzothiazole, notamment le couplage diazo, la condensation de Knoevenagel, la réaction de Biginelli et l'irradiation micro-ondes. Ces méthodes permettent la synthèse efficace de divers analogues pour une exploration plus approfondie .
En résumé, This compound est prometteur dans de multiples domaines scientifiques, du traitement de la tuberculose au développement de glycohybrides. Sa structure unique et ses applications diverses en font un sujet d'étude fascinant. Si vous souhaitez des informations plus détaillées sur un aspect spécifique, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
The compound, also known as 1-[3-(Benzothiazol-2-ylsulfanylmethyl)-4-methoxy-phenyl]-ethanone, primarily targets epilepsy molecular targets such as GABA (A) alpha-1 , glutamate , GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the pathophysiology of epilepsy.
Mode of Action
The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, potentially reducing the frequency and severity of seizures.
Biochemical Pathways
The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, which is often disrupted in epilepsy.
Pharmacokinetics
The pharmacokinetic properties of the compound have been predicted through computational studies
Result of Action
The molecular and cellular effects of the compound’s action include modulation of neuronal activity and potential reduction in seizure frequency and severity . These effects are likely due to the compound’s interaction with its targets and its influence on key biochemical pathways.
Orientations Futures
Analyse Biochimique
Biochemical Properties
The compound 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one has shown to interact with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These interactions suggest that the compound may have a role in modulating neurotransmitter systems and ion channels, which are critical for the regulation of neuronal excitability.
Cellular Effects
In cellular processes, 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one has shown to exert effects on various types of cells. It has been observed to provide protection against seizures in mice, suggesting that it may influence cell function by modulating neuronal activity .
Molecular Mechanism
It is known to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests that it may exert its effects at the molecular level by modulating the function of these proteins.
Dosage Effects in Animal Models
In animal models, the compound has shown to provide 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the effects of the compound may vary with different dosages.
Propriétés
IUPAC Name |
1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-11(19)12-7-8-15(20-2)13(9-12)10-21-17-18-14-5-3-4-6-16(14)22-17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBVALGISJQYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate](/img/structure/B2469512.png)
![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)
![N-(4-chloro-3-nitrophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![2-methoxy-N-{2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2469516.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2469520.png)

![5-(4-PHENYLPIPERAZIN-1-YL)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2469522.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2469523.png)

![2-[(3,5-difluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2469528.png)
![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)

![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469534.png)
